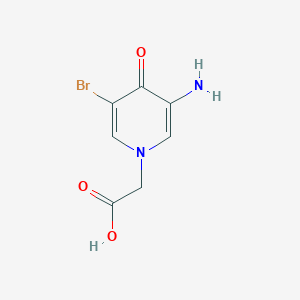
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-bromo-4-oxo-1,4-dihydropyridine and bromoacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives.
Scientific Research Applications
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(3-Amino-5-chloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Contains a chlorine atom instead of bromine, leading to different chemical properties.
2-(3-Amino-5-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: The presence of a methyl group can influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3,9H2,(H,11,12) |
InChI Key |
UJAPEDXRZKWLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


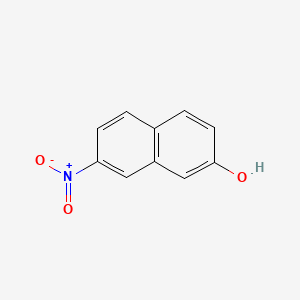
![6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13064652.png)
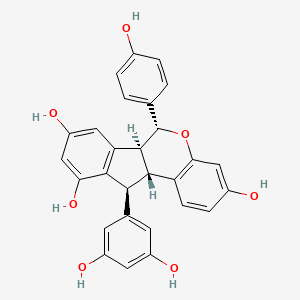

![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine](/img/structure/B13064663.png)
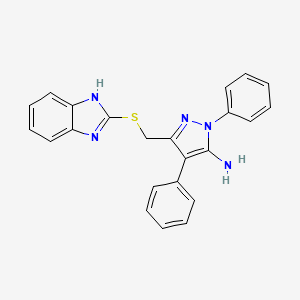
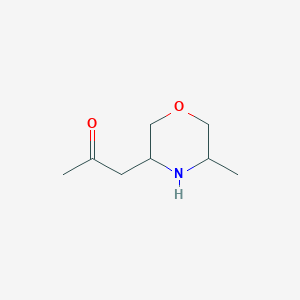
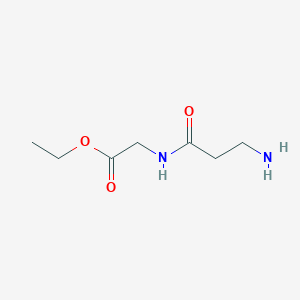
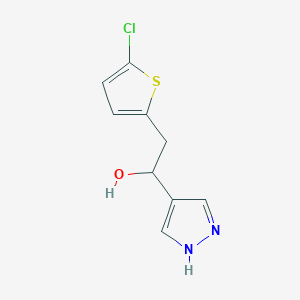
![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
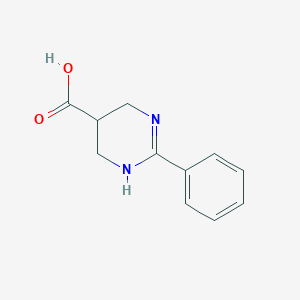
![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
![tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
